3-(2-Chlorophenoxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenoxy)pyrazine-2-carbonitrile is a chemical compound that has garnered significant interest in the field of chemical research. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group attached to a pyrazine ring with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 2-chlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxy group is introduced to the pyrazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenoxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrazine derivatives.
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Scientific Research Applications
3-(2-Chlorophenoxy)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and materials science for the development of new materials
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile is deeply rooted in its chemical structure. The chloropyrazine ring coupled with the nitrile group provides a rich electron configuration, making it highly reactive. The chlorine atom on the pyrazine ring is a prime site for nucleophilic substitution reactions, facilitating the integration of various functional groups. The nitrile group is amenable to transformations through hydrolysis or reduction, making the compound a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .
Comparison with Similar Compounds
3-(2-Chlorophenoxy)pyrazine-2-carbonitrile can be compared with other similar compounds such as:
3-Chloropyrazine-2-carbonitrile: Lacks the phenoxy group, making it less versatile in certain reactions.
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications
The unique combination of the chlorophenoxy group and the pyrazine ring with a nitrile group in this compound provides it with distinct reactivity and a broad range of applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(2-chlorophenoxy)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-8-3-1-2-4-10(8)16-11-9(7-13)14-5-6-15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQIECJKKAWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.